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molecular formula C9H18O3 B3049465 (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 20761-68-6

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B3049465
M. Wt: 174.24 g/mol
InChI Key: RUUJECRHYIYRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05575944

Procedure details

The same procedures as in Production Example 3 are carried out except that glycerol is replaced with 292.1 g (2.18 mol) of trimethylolpropane, 6-undecanone is replaced with 474.0 g (8.17 mol) of acetone, and the amount of paratoluenesulfonic acid monohydrate is changed to 6.0 g (0.0315 mol) and the amount of hexane is changed to 900 ml to give 5-hydroxymethyl-5-ethyl-2,2-dimethyl-1,3-dioxane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
292.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
474 g
Type
reactant
Reaction Step Four
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH2:5]O)O.[CH2:7]([C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][CH3:11])[OH:8].CCCCCC(=O)CCCCC.CC(C)=O>CCCCCC>[OH:8][CH2:7][C:9]1([CH2:10][CH3:11])[CH2:14][O:15][C:3]([CH3:5])([CH3:2])[O:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
292.1 g
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC(CCCCC)=O
Step Four
Name
Quantity
474 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1(COC(OC1)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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